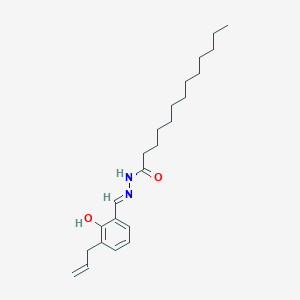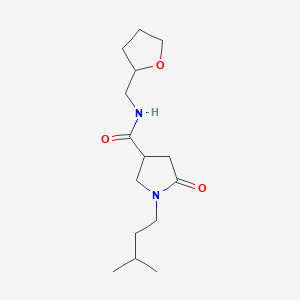![molecular formula C22H30N2O3 B6010004 2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6010004.png)
2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-6-methoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as HMBP and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of HMBP is not fully understood, but it is believed to be related to its ability to interact with various biological molecules such as enzymes, receptors, and proteins. HMBP has been shown to inhibit the activity of certain enzymes involved in inflammatory and tumor processes. HMBP has also been shown to interact with certain receptors in the brain, which may explain its potential use as a drug delivery system.
Biochemical and Physiological Effects
HMBP has been shown to have several biochemical and physiological effects. In vitro studies have shown that HMBP possesses antioxidant and anti-inflammatory properties. HMBP has also been shown to inhibit the growth of certain cancer cells. In vivo studies have shown that HMBP can enhance cognitive function and memory in animal models. HMBP has also been shown to enhance plant growth and increase crop yield.
Avantages Et Limitations Des Expériences En Laboratoire
HMBP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. HMBP is also relatively inexpensive compared to other compounds with similar properties. However, HMBP has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. HMBP also has limited stability in acidic and basic environments, which may affect its activity in certain assays.
Orientations Futures
There are several future directions for the study of HMBP. One direction is to further investigate its potential use as a drug delivery system. Another direction is to study its potential use in the development of new materials such as polymers and coatings. Additionally, further studies are needed to fully understand the mechanism of action of HMBP and its potential applications in medicine and agriculture.
Méthodes De Synthèse
The synthesis of HMBP involves a series of steps that have been optimized to yield high purity and yield. The starting materials for the synthesis include 2-methoxyphenol, 2-methylbenzyl chloride, and N-(2-hydroxyethyl)piperazine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction mixture is then purified using column chromatography to obtain HMBP in its pure form.
Applications De Recherche Scientifique
HMBP has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, HMBP has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. HMBP has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, HMBP has been shown to enhance plant growth and increase crop yield. In material science, HMBP has been studied for its potential use in the development of new materials such as polymers and coatings.
Propriétés
IUPAC Name |
2-[[3-(2-hydroxyethyl)-4-[(2-methylphenyl)methyl]piperazin-1-yl]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-17-6-3-4-7-18(17)15-24-12-11-23(16-20(24)10-13-25)14-19-8-5-9-21(27-2)22(19)26/h3-9,20,25-26H,10-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDURXHDRGXBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=C(C(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B6009923.png)
![1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6009926.png)
![4-bromo-N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6009929.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline](/img/structure/B6009963.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6009965.png)
![methyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B6009972.png)
![1-[(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B6009984.png)
![1-(benzylthio)-4-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6009993.png)

![4-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6009998.png)
![5-(3-bromo-4-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6010003.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)glycinamide](/img/structure/B6010014.png)
![ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6010019.png)
